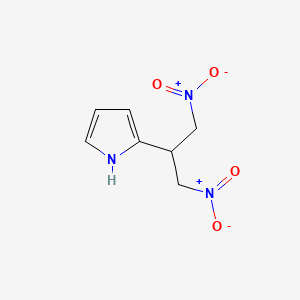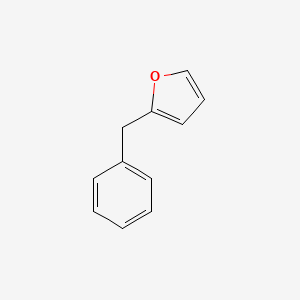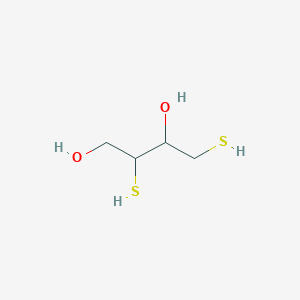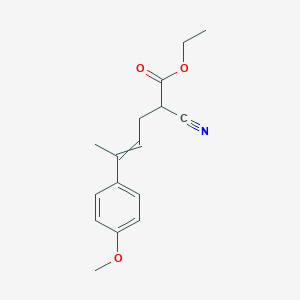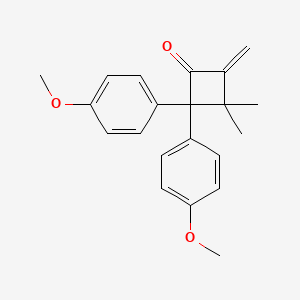![molecular formula C19H14F3NO B12535801 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a biphenyl structure attached to a pyridine ring
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify its structure.
Scientific Research Applications
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The methoxy group can also play a role in modulating the compound’s chemical reactivity and stability. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and methoxy groups but lacks the biphenyl structure, resulting in different chemical properties and applications.
4-(Trifluoromethyl)pyridine: This compound contains the trifluoromethyl group but lacks the methoxy group and biphenyl structure, leading to distinct reactivity and uses.
2-Fluoro-4-(trifluoromethyl)pyridine:
The uniqueness of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine lies in its combination of functional groups and biphenyl structure, which confer specific chemical properties and make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H14F3NO |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H14F3NO/c1-24-15-8-5-13(6-9-15)17-12-14(19(20,21)22)7-10-16(17)18-4-2-3-11-23-18/h2-12H,1H3 |
InChI Key |
AZLHFQMHPRPNQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
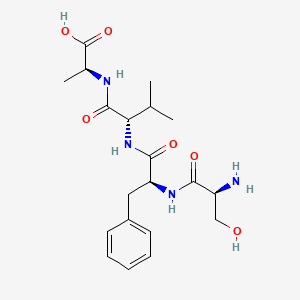
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
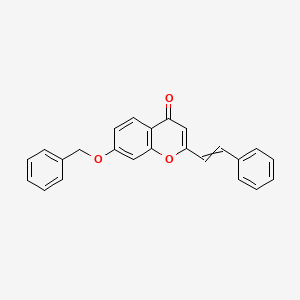
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
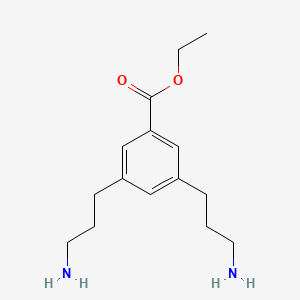
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
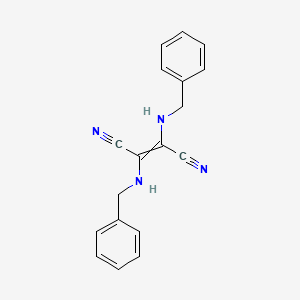
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
